molecular formula C28H22N4O3S2 B2856757 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide CAS No. 477504-52-2

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide

カタログ番号: B2856757
CAS番号: 477504-52-2
分子量: 526.63
InChIキー: AEWVSHBUWCFVCS-QAVVBOBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bis-naphthothiazole acetamide derivative characterized by two (2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene moieties linked via a carbamoyl-methoxy-acetamide bridge. The (2E) stereodescriptor indicates the trans configuration of the exocyclic double bonds in the thiazole rings.

特性

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S2/c1-31-21-13-11-17-7-3-5-9-19(17)25(21)36-27(31)29-23(33)15-35-16-24(34)30-28-32(2)22-14-12-18-8-4-6-10-20(18)26(22)37-28/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWVSHBUWCFVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)COCC(=O)N=C4N(C5=C(S4)C6=CC=CC=C6C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues

The compound shares functional and structural similarities with several classes of acetamide-linked heterocycles:

Compound Core Structure Key Substituents Synthetic Route Notable Properties Reference
Target Compound Naphtho[2,1-d][1,3]thiazole (x2) Methyl (C3), carbamoyl-methoxy bridge Likely multi-step nucleophilic acylation/cyclization High rigidity, potential for π-stacking N/A
6b () 1,2,3-Triazole + naphthalene 2-Nitrophenyl, triazole Copper-catalyzed azide-alkyne cycloaddition IR: 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (–NO₂); bioactive (antimicrobial)
3ae/3af () Benzimidazole + pyridine Methoxy, sulfinyl Multi-step sulfonylation/acylation NMR: δ 2.14–8.32 (aromatic); proton-pump inhibition potential
N-(3-Acetyl-2-thienyl)-2-bromoacetamide () Thiophene Acetyl, bromo Gewald reaction derivative IR: 1671 cm⁻¹ (C=O); halogen reactivity

Key Structural Differences :

  • Heterocycle Type : The target uses naphthothiazole cores, whereas analogues employ benzimidazoles (), triazoles (), or thiophenes ().
  • Functional Groups : Unlike 6b (nitro group) or 3ae/3af (sulfinyl), the target lacks strong electron-withdrawing groups, suggesting distinct electronic profiles.
  • Symmetry: The target’s bis-naphthothiazole architecture contrasts with monomeric or mixed-heterocycle analogues.
Spectroscopic and Electronic Properties
  • IR Spectroscopy : The target’s C=O stretch (amide I band) is expected near 1670–1680 cm⁻¹, aligning with 6b (1682 cm⁻¹) and 3ae/3af (1671 cm⁻¹) .
  • NMR : Aromatic protons in the naphthothiazole rings would resonate at δ 7.0–8.5 ppm (cf. δ 7.05–8.32 in 3ae/3af ) . Methyl groups (C3) may appear near δ 2.14–2.25 .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, including cyclization and functional group coupling. Key steps require:

  • Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or ethanol) to enhance yield .
  • Catalysts : Use of bases (e.g., NaH) or Lewis acids for regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the final product .
  • Yield optimization : Monitor via thin-layer chromatography (TLC) and adjust reaction times .

Q. Which characterization techniques are critical for structural validation?

  • Spectroscopy :
  • NMR (1H/13C) for confirming substituent positions and stereochemistry .
  • IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    • Mass spectrometry (MS) for molecular weight confirmation .
    • UV-Vis to analyze electronic transitions and π-system interactions .

Q. How should initial biological activity screening be designed?

  • In vitro assays :
  • Use cancer cell lines (e.g., A549, SK-MEL-2) for cytotoxicity profiling via MTT assays .
  • Enzyme inhibition studies (e.g., kinase or protease targets) with IC₅₀ calculations .
    • Control experiments : Compare with structurally similar analogs to establish baseline activity .

Advanced Research Questions

Q. What mechanistic approaches can elucidate reaction selectivity in its synthesis?

  • Kinetic studies : Vary reaction conditions (pH, solvent polarity) to track intermediate formation .
  • Computational modeling : Use DFT calculations to predict transition states and regioselectivity in cyclization steps .
  • Isotopic labeling : Trace substituent incorporation in multi-step reactions .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Functional group modification : Synthesize analogs with variations in:
  • Methoxy groups (adjust lipophilicity) .

  • Thiazole rings (replace with oxazole or pyridine) .

    • Biological testing : Correlate structural changes with activity in dose-response assays (Table 1) .

    Table 1: Analog Comparison for SAR Studies

    AnalogStructural ModificationObserved Activity Change
    Methoxy-to-hydroxyIncreased polarityReduced cell permeability
    Thiazole-to-oxazoleAltered π-stackingLower enzyme inhibition
    Extended alkyl chainsEnhanced lipophilicityImproved cytotoxicity (IC₅₀)

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in animal models .
  • Dose adjustment : Account for differences in metabolic clearance rates .
  • Tissue-specific assays : Evaluate target engagement in organoids or ex vivo models .

Q. What strategies improve solubility without compromising bioactivity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced aqueous solubility .
  • Co-solvent systems : Use DMSO-PBS mixtures in assays to maintain compound stability .
  • LogP optimization : Balance hydrophobic (naphtho-thiazole) and hydrophilic (carbamoyl) moieties .

Q. How does this compound compare to bicyclic thiazole derivatives in target selectivity?

  • Comparative docking : Use molecular docking (AutoDock Vina) to compare binding poses with receptors (e.g., EGFR or COX-2) .
  • Selectivity panels : Screen against off-target enzymes (e.g., cytochrome P450 isoforms) .
  • Key differentiator : The fused naphtho-thiazole system may enhance π-π interactions vs. monocyclic analogs .

Q. What computational methods predict binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100 ns to assess stability .
  • Pharmacophore modeling : Map essential interaction points (e.g., hydrogen bonds with active-site residues) .
  • Free energy calculations : Use MM-PBSA to estimate binding affinity differences between enantiomers .

Q. How to design dose-escalation studies for preclinical toxicity evaluation?

  • Acute toxicity : Administer single doses (10–100 mg/kg) in rodent models, monitoring organ histopathology .
  • Subchronic studies : 28-day repeated dosing with hematological and biochemical profiling .
  • Control groups : Include vehicle-treated and benchmark compounds (e.g., cisplatin for cytotoxicity reference) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。